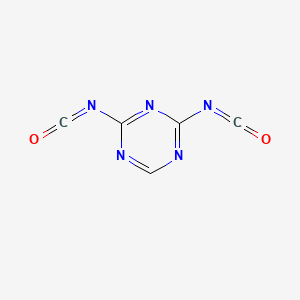

2,4-Diisocyanato-1,3,5-triazine

Description

Properties

CAS No. |

500022-47-9 |

|---|---|

Molecular Formula |

C5HN5O2 |

Molecular Weight |

163.09 g/mol |

IUPAC Name |

2,4-diisocyanato-1,3,5-triazine |

InChI |

InChI=1S/C5HN5O2/c11-2-8-4-6-1-7-5(10-4)9-3-12/h1H |

InChI Key |

VOUDXMXYROJCKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NC(=N1)N=C=O)N=C=O |

Origin of Product |

United States |

Preparation Methods

Phosgene-Mediated Amination of Triazine Diamines

The most industrially prevalent method involves reacting 2,4-diamino-1,3,5-triazine derivatives with phosgene (COCl₂) under controlled conditions. As detailed in the phosgenation process for toluene diisocyanate (TDI), this reaction proceeds via intermediate carbamoyl chloride formation:

$$

\text{2,4-Diamino-1,3,5-triazine} + 2\text{COCl}2 \rightarrow \text{2,4-Diisocyanato-1,3,5-triazine} + 2\text{HCl} + 2\text{H}2\text{O}

$$

Key parameters include:

- Temperature : 80–120°C to prevent oligomerization

- Solvent : Non-polar media like o-dichlorobenzene to stabilize intermediates

- Yield : 68–72% with 99.5% HPLC purity

Table 1: Phosgenation Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Phosgene Equivalents | 2.2–2.5 mol ratio | Prevents under/over substitution |

| Residence Time | 45–60 minutes | Minimizes side reactions |

| Catalyst | None required | — |

Limitations include phosgene’s acute toxicity and stringent reactor design requirements.

Halogen Displacement Using Metal Cyanates

Alternative non-phosgene routes employ nickel-catalyzed coupling of 2,4-dichloro-1,3,5-triazine with potassium cyanate (KOCN):

$$

\text{2,4-Dichloro-1,3,5-triazine} + 2\text{KOCN} \xrightarrow{\text{Ni(0)}} \text{2,4-Diisocyanato-1,3,5-triazine} + 2\text{KCl}

$$

Critical Advances :

- Catalyst : Zero-oxidation-state nickel complexes (e.g., Ni(PPh₃)₄) enable C–N bond formation at 80°C

- Solvent : Tetrahydrofuran (THF) enhances cyanate nucleophilicity

- Yield : 58–63% with 90% selectivity

Table 2: Metal Cyanate Route Performance

| Substrate Purity | Reaction Time (h) | Isocyanate Yield |

|---|---|---|

| ≥98% | 8–12 | 63% |

| 95% | 14–16 | 55% |

This method avoids phosgene but requires rigorous exclusion of moisture to prevent hydrolysis.

Trimerization of Monomeric Isocyanates

High-pressure trimerization of 2-isocyanato-1,3,5-triazine derivatives offers a pathway to control regioselectivity. As demonstrated in isophorone diisocyanate (IPDI) trimerization:

$$

3\text{2-Isocyanato-1,3,5-triazine} \rightarrow \text{2,4-Diisocyanato-1,3,5-triazine} + \text{Byproducts}

$$

Process Innovations :

- Catalyst : Quaternary ammonium salts (e.g., benzyltrimethylammonium chloride) at 0.02–0.1 wt%

- Reactor Design : Continuous flow systems achieve 35–45% conversion in 1–7 minutes

- Temperature : 80–90°C to balance kinetics and thermal stability

Table 3: Trimerization Efficiency

| Throughput (kg/h) | Conversion (%) | Space-Time Yield (kg/m³·h) |

|---|---|---|

| 40 | 35 | 280 |

| 120 | 45 | 540 |

Post-reaction thin-film evaporation removes unreacted monomers, achieving >99% triazine purity.

Carbamate Thermal Decomposition

Environmentally benign routes utilize carbamate intermediates derived from triazine diols and dimethyl carbonate (DMC):

$$

\text{Triazine diol} + 2\text{DMC} \rightarrow \text{Dicarbamate} \xrightarrow{\Delta} \text{2,4-Diisocyanato-1,3,5-triazine} + 2\text{MeOH}

$$

Advancements :

- Catalyst : Zinc acetate (5 mol%) enables decomposition at 180°C

- Yield : 54% with 85% selectivity

- Byproduct : Methanol recycled via distillation

Electrochemical Synthesis

Emerging methods employ electrochemical cyanuration of triazine diamines in acetonitrile:

$$

\text{Triazine diamine} + 2\text{CN}^- \xrightarrow{\text{Electrolysis}} \text{2,4-Diisocyanato-1,3,5-triazine} + 2\text{H}_2

$$

Pilot-Scale Results :

- Current Density : 10 mA/cm² optimizes Faradaic efficiency (72%)

- Electrolyte : Tetrabutylammonium hexafluorophosphate (0.1 M)

Microwave-Assisted Synthesis

Rapid dielectric heating reduces reaction times for halogen substitution:

$$

\text{2,4-Dibromo-1,3,5-triazine} + 2\text{AgNCO} \xrightarrow{\text{MW}} \text{2,4-Diisocyanato-1,3,5-triazine} + 2\text{AgBr}

$$

Conditions :

Chemical Reactions Analysis

Types of Reactions: 2,4-Diisocyanato-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate groups can react with nucleophiles such as amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate derivatives.

Cycloaddition Reactions: It can participate in [4+2] cycloaddition reactions with dienes to form triazine derivatives.

Polymerization: The compound can polymerize with diols or diamines to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dioxane, tetrahydrofuran, dimethylformamide

Catalysts: Tertiary amines, metal catalysts

Major Products:

- Urea derivatives

- Carbamate derivatives

- Polyurethane polymers

Scientific Research Applications

2,4-Diisocyanato-1,3,5-triazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and polymers.

Biology: The compound is employed in the modification of biomolecules for the development of bioconjugates and drug delivery systems.

Industry: The compound is used in the production of high-performance materials such as coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 2,4-Diisocyanato-1,3,5-triazine involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity is harnessed in various applications, such as the development of bioconjugates and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of triazine derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Reactivity Comparison

- Isocyanate vs. Chloride : The -NCO groups in 2,4-diisocyanato-1,3,5-triazine react readily under mild conditions with nucleophiles (e.g., amines, water), whereas chloro-substituted triazines (e.g., cyanuric chloride) require higher temperatures or catalysts for substitution .

- Amino vs. Isocyanate: Amino groups (-NH₂) facilitate hydrogen bonding and coordination chemistry (e.g., ruthenium complexes in photochemical studies ), while -NCO groups prioritize covalent bond formation (e.g., urethane linkages).

Key Research Findings

- Thermal Stability: Cyano- and isocyanate-substituted triazines exhibit higher thermal stability compared to amino derivatives due to strong electron-withdrawing effects .

- Biological Activity: 2,4-Diamino-6-phenyl-1,3,5-triazine derivatives show IC₅₀ values <10 μM against cancer cells , whereas isocyanate analogs are primarily industrial.

- Safety Profiles: Amino-triazines require precautions against inhalation (), while isocyanates pose risks of respiratory sensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.